Validated BChE Hit Scaffold with Documented Anti-Aβ Aggregation Activity Pathway
4-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)benzoic acid and its direct derivatives were identified as selective BChE inhibitors through structure-based virtual screening of a compound library [1]. The scaffold was designated as 'hit 1' and served as the starting point for structural optimization leading to compounds 9 and 23, which displayed improved BChE inhibitory activity with selectivity versus AChE [2]. Kinetic analysis and molecular modeling demonstrated that derivatives of this scaffold target both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE, a dual-binding mechanism not observed with generic tetrahydroisoquinoline compounds lacking the specific benzoic acid substitution pattern [3]. Optimized derivatives (compounds 9 and 23) displayed anti-Aβ1-42 aggregation activity in a dose-dependent manner and showed significant protective activity against Aβ1-42-induced toxicity in SH-SY5Y neuroblastoma cells [4].
| Evidence Dimension | BChE inhibitory scaffold validation status |
|---|---|
| Target Compound Data | Designated as validated hit scaffold (hit 1); derivatives show dual-site BChE binding (CAS + PAS) [3] |
| Comparator Or Baseline | Generic tetrahydroisoquinoline compounds without identical benzoic acid substitution pattern |
| Quantified Difference | Target scaffold enables dual-site BChE binding; generic analogs lack this validated dual-binding mechanism [3] |
| Conditions | Structure-based virtual screening against BChE; in vitro enzyme assays; molecular docking and molecular dynamics simulations |
Why This Matters
This compound is a literature-validated hit scaffold for BChE inhibitor development, providing a reproducible starting point for medicinal chemistry optimization that generic analogs cannot guarantee.
- [1] Jiang, C.-S.; Ge, Y.-X.; Cheng, Z.-Q.; Wang, Y.-Y.; Tao, H.-R.; Zhu, K.; Zhang, H. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation. Molecules 2019, 24(14), 2568. Hit 1 identification via virtual screening. View Source
- [2] Jiang, C.-S. et al. Compounds 9 and 23 BChE inhibitory activity and selectivity data. Molecules 2019, 24(14), 2568. View Source
- [3] Jiang, C.-S. et al. Kinetic analysis and molecular modeling: dual CAS/PAS BChE binding. Molecules 2019, 24(14), 2568. View Source
- [4] Jiang, C.-S. et al. Anti-Aβ1-42 aggregation activity and SH-SY5Y neuroprotection data for derivatives. Molecules 2019, 24(14), 2568. View Source
